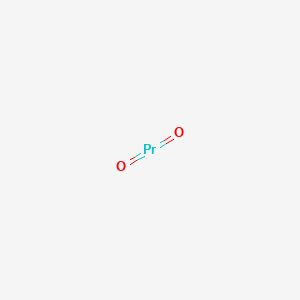
Praseodymium oxide (PrO2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium oxide (PrO2) is an inorganic compound that belongs to the group of rare earth oxides. It is a yellowish-green powder that is insoluble in water and alcohol. PrO2 has attracted the attention of researchers due to its unique physical and chemical properties, which make it suitable for various scientific research applications.
Mechanism Of Action
The mechanism of action of Praseodymium oxide (PrO2) is not well understood. However, it is believed that Praseodymium oxide (PrO2) acts as a catalyst by providing active sites for the reaction to occur. In gas sensing, Praseodymium oxide (PrO2) interacts with the gas molecules, leading to a change in its electrical conductivity. In solid oxide fuel cells, Praseodymium oxide (PrO2) acts as an electrolyte by providing a pathway for the movement of ions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of Praseodymium oxide (PrO2). However, studies have shown that Praseodymium oxide (PrO2) does not have any significant toxic effects on living organisms. It has been reported that Praseodymium oxide (PrO2) can enhance the growth of certain plant species, indicating its potential use in agriculture.
Advantages And Limitations For Lab Experiments
Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Future Directions
There are several future directions for the research on Praseodymium oxide (PrO2), including the development of new synthesis methods, the investigation of its catalytic properties in various reactions, and the exploration of its potential use in biomedical applications. Further studies are needed to understand the mechanism of action of Praseodymium oxide (PrO2) and its potential use in agriculture and environmental remediation.
Conclusion
Praseodymium oxide (Praseodymium oxide (PrO2)) is an inorganic compound that has attracted the attention of researchers due to its unique physical and chemical properties. It has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability. Further research is needed to explore the potential use of Praseodymium oxide (PrO2) in various fields, including agriculture and environmental remediation.
Synthesis Methods
Praseodymium oxide (PrO2) can be synthesized by various methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating praseodymium metal or praseodymium oxide with oxygen at a high temperature. The hydrothermal synthesis method involves the reaction of praseodymium nitrate with sodium hydroxide in an autoclave at high temperature and pressure. The sol-gel method involves the preparation of a sol by mixing praseodymium nitrate with a solvent, followed by gelation and calcination at high temperature.
Scientific Research Applications
Praseodymium oxide (PrO2) has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. It has been used as a catalyst in several reactions, including the oxidation of carbon monoxide, methane, and ethanol. Praseodymium oxide (PrO2) has also been used as a gas sensor for the detection of hydrogen, carbon monoxide, and nitrogen dioxide. In solid oxide fuel cells, Praseodymium oxide (PrO2) has been used as an electrolyte material due to its high ionic conductivity.
properties
CAS RN |
12036-05-4 |
|---|---|
Product Name |
Praseodymium oxide (PrO2) |
Molecular Formula |
O2Pr |
Molecular Weight |
172.906 g/mol |
IUPAC Name |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
InChI Key |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
Canonical SMILES |
O=[Pr]=O |
Other CAS RN |
12036-05-4 |
synonyms |
praseodymium dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


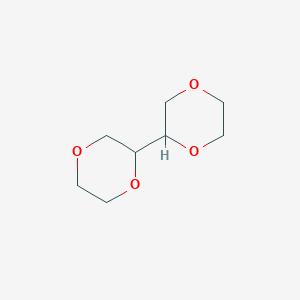
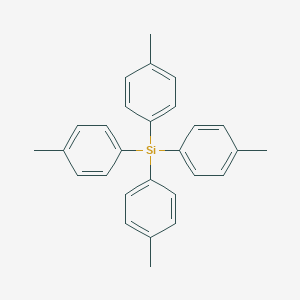
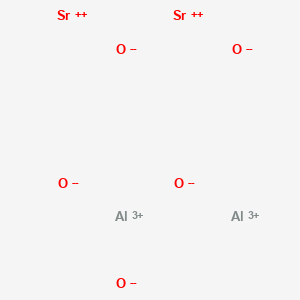
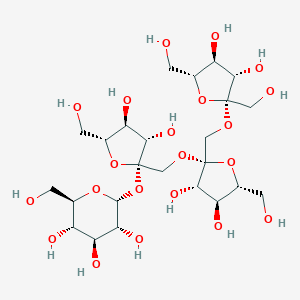
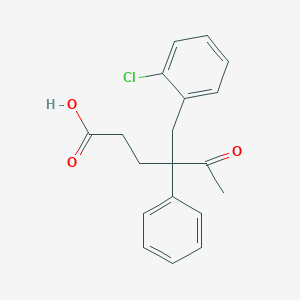
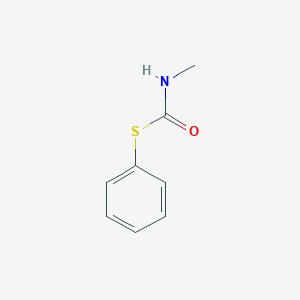
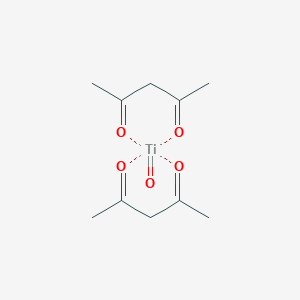
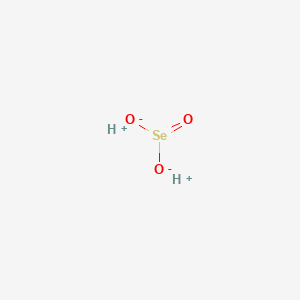
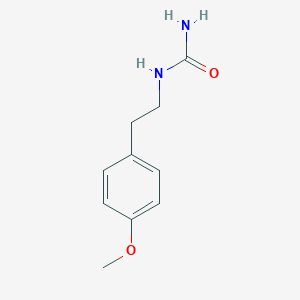
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)